Product packaging for 5-Iodo-2-phenyl-2H-benzo[d][1,2,3]triazole(Cat. No.:)

5-Iodo-2-phenyl-2H-benzo[d][1,2,3]triazole

Cat. No.: B11787900
M. Wt: 321.12 g/mol
InChI Key: HTGLUPSVXPMLNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Iodo-2-phenyl-2H-benzo[d][1,2,3]triazole is an organic compound with the molecular formula C 12 H 8 IN 3 and a molecular weight of 321.12 g/mol . This benzotriazole derivative is characterized by an iodine atom substituted at the 5-position of the benzotriazole ring system, which is also functionalized with a phenyl group at the 2-position . The iodine substituent makes this compound a highly valuable and versatile building block in medicinal chemistry and materials science research. It serves as a key intermediate in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, enabling the synthesis of more complex molecular architectures for drug discovery programs and the development of functional materials. Researchers utilize this compound to create novel compounds for investigating biological pathways and developing potential therapeutic agents. The structure is provided in SMILES notation as Ic1ccc2nn(-c3ccccc3)nc2c1 . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8IN3 B11787900 5-Iodo-2-phenyl-2H-benzo[d][1,2,3]triazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H8IN3

Molecular Weight

321.12 g/mol

IUPAC Name

5-iodo-2-phenylbenzotriazole

InChI

InChI=1S/C12H8IN3/c13-9-6-7-11-12(8-9)15-16(14-11)10-4-2-1-3-5-10/h1-8H

InChI Key

HTGLUPSVXPMLNK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)I

Origin of Product

United States

Mechanistic Investigations of Formation and Transformation Reactions

Elucidation of Reaction Pathways for Benzotriazole (B28993) Cyclization

The fundamental benzotriazole ring system is most commonly synthesized through the cyclocondensation of o-phenylenediamine (B120857) with a source of nitrous acid. pharmacyinfoline.comgsconlinepress.comscribd.comijariie.com The reaction is typically carried out in an acidic medium, such as acetic acid, where sodium nitrite (B80452) serves as the precursor to the reactive nitrosating agent. pharmacyinfoline.comorgsyn.org

The established mechanistic pathway begins with the in situ generation of nitrous acid (HNO₂) from the reaction of sodium nitrite with the acid. pharmacyinfoline.comscribd.com One of the amino groups of o-phenylenediamine then attacks the protonated nitrous acid, initiating the diazotization process. This leads to the formation of a mono-diazonium salt intermediate. pharmacyinfoline.comgsconlinepress.comijariie.com Due to the proximity of the second amino group, a spontaneous intramolecular cyclization occurs. gsconlinepress.comscribd.com The nucleophilic lone pair of the adjacent amino group attacks the electrophilic terminal nitrogen of the diazonium group. Subsequent proton transfer and loss of a water molecule yield the stable, aromatic benzotriazole ring. gsconlinepress.com

Key Stages of Benzotriazole Cyclization:

Nitrous Acid Formation: NaNO₂ + CH₃COOH → HNO₂ + CH₃COONa

Diazotization: One amino group of o-phenylenediamine reacts with HNO₂ to form a diazonium ion. pharmacyinfoline.com

Intramolecular Cyclization: The second amino group attacks the diazonium group, closing the five-membered triazole ring. gsconlinepress.com

Aromatization: Deprotonation leads to the final aromatic benzotriazole product.

A conceptually different and more recent approach involves the endo-cyclization of 2-azidoaryl lithium species, which can be generated in situ from the corresponding 2-azidoaryl bromides. rsc.orgresearchgate.net This method represents a novel pathway for forming the benzotriazole ring by constructing the N-N bond through an anionic cyclization mechanism. rsc.org

Mechanistic Studies on N-Arylation Processes

The introduction of a phenyl group at the N-2 position of the benzotriazole ring is a challenging synthetic step due to the existence of 1H- and 2H-tautomers, which can lead to mixtures of N-1 and N-2 arylated products. chemrxiv.orgrsc.org Achieving high N-2 selectivity often requires transition metal catalysis, where the choice of catalyst and ligands plays a critical role. nih.govchemrxiv.org

Rhodium(II) carboxylate complexes, such as Rh₂(esp)₂, have been shown to catalyze the N-2 arylation of benzotriazoles with high selectivity using quinoid carbenes as the aryl source. chemrxiv.orgrsc.org DFT calculations and experimental evidence suggest a mechanism that deviates from the classical X-H insertion pathway. chemrxiv.org The reaction is believed to proceed via the nucleophilic attack of the N-2 atom of the more stable 1H-benzotriazole tautomer onto the rhodium-carbene intermediate. chemrxiv.orgrsc.orgrsc.org This is followed by a 1,5-proton shift from the N-1 nitrogen to the oxygen of the quinoid moiety, which regenerates the aromaticity and yields the N-2 arylated product. chemrxiv.orgrsc.org The N-2 selectivity is controlled both kinetically and thermodynamically, as the transition state leading to the N-2 product is lower in energy. rsc.org

Palladium-catalyzed N-arylation reactions have also been explored. The regioselectivity in these systems is highly dependent on the steric and electronic properties of the phosphine (B1218219) ligands employed. nih.gov The use of very bulky biaryl phosphine ligands can favor the formation of the N-2 isomer by creating a specific steric environment around the metal center during the reductive elimination step. nih.gov

Catalyst SystemProposed Mechanistic FeatureSelectivity Driver
Rh₂(esp)₂ / Quinoid CarbeneNucleophilic attack of N-2 (from 1H-tautomer) on metal-carbene, followed by a 1,5-proton shift. chemrxiv.orgrsc.orgKinetic and thermodynamic preference for the N-2 addition pathway. rsc.org
Pd(0) / Bulky Biaryl PhosphineReductive elimination from a Pd(II)-triazolate complex.Steric hindrance from the bulky ligand favors the geometry required for N-2 product formation. nih.gov

Detailed Analysis of Halogenation Mechanisms at C-5

The direct iodination of the benzotriazole ring at the C-5 position is an electrophilic aromatic substitution reaction. Due to the low electrophilicity of molecular iodine (I₂), an oxidizing agent or catalyst is required to generate a more potent iodinating species. libretexts.org

Copper salts, such as copper(II) chloride (CuCl₂), can facilitate the iodination of aromatic rings. libretexts.org In this context, the role of the copper catalyst is to act as an oxidizing agent. It oxidizes molecular iodine to a more powerful electrophilic species, which can be represented as I⁺. libretexts.org This highly reactive "iodonium ion" equivalent is then capable of attacking the electron-rich benzene (B151609) ring of the 2-phenyl-2H-benzotriazole. The substitution typically occurs at the C-5 and C-6 positions, which are activated by the fused triazole ring. The precise mechanism involves the formation of a sigma complex (or Wheland intermediate) upon attack by the electrophile, followed by the loss of a proton to restore aromaticity.

An alternative mechanistic viewpoint involves the participation of electrophilic triiodide ions (I₃⁺) or other iodine-containing intermediates. In systems where an iodide source is combined with an oxidant (e.g., H₂O₂), triiodide anions (I₃⁻) can be formed. While I₃⁻ itself is not electrophilic, further oxidation or reaction in an acidic medium can generate electrophilic species. researchgate.net For instance, the combination of I₂ with an oxidant like nitric acid (HNO₃) is an effective system for aromatic iodination. babafaridgroup.edu.in The oxidant is believed to generate an electrophilic iodine species, potentially an iodine cation (I⁺) or a protonated hypoiodous acid derivative, which then attacks the aromatic ring. babafaridgroup.edu.inmanac-inc.co.jp The reaction proceeds through the standard electrophilic aromatic substitution mechanism, with the C-5 position being a favorable site for attack on the benzotriazole nucleus.

Examination of Tautomeric Equilibria in Benzotriazole Precursors and Analogues

Benzotriazole and its analogues exist in a dynamic equilibrium between two principal tautomeric forms: the 1H- and 2H-tautomers. researchgate.netru.nl In the 1H-tautomer, the proton resides on the N-1 (or N-3) atom, resulting in a system with a fully aromatic benzene ring. In the 2H-tautomer, the proton is on the N-2 atom, which slightly disrupts the aromaticity of the benzene portion of the molecule. researchgate.netacs.org

TautomerProton PositionAromaticityRelative Stability (in solution)
1H-BenzotriazoleN-1 or N-3HigherMore stable researchgate.netacs.org
2H-BenzotriazoleN-2LowerLess stable researchgate.netacs.org

Experimental and computational studies have consistently shown that the 1H-tautomer is energetically favored and predominates in both solid and solution phases, although the energy difference between the two forms is small. researchgate.netacs.org The proportion of the 2H-tautomer can increase in the gas phase. ru.nlacs.org This tautomeric equilibrium is crucial in reactions involving N-substitution, as the reactivity of the different nitrogen atoms dictates the product distribution. For instance, as discussed in section 3.2, highly selective N-2 arylation reactions proceed through the nucleophilic attack from the less abundant but reactive N-2 position of the 1H-tautomer. chemrxiv.orgrsc.org The presence of substituents on either the benzene or triazole ring can influence the position of this equilibrium. researchgate.netnih.gov

Pathways for Denitrogenative Transformations Initiated by 5-Iodo-Benzotriazoles

A characteristic reaction of benzotriazoles is their ability to undergo denitrogenation—the extrusion of a molecule of dinitrogen (N₂)—under thermal, photochemical, or transition-metal-catalyzed conditions. thieme-connect.comsci-hub.senih.gov This process transforms the stable benzotriazole ring into a highly reactive intermediate, which can then be trapped to form new cyclic or acyclic structures. sci-hub.senih.gov

The denitrogenation process is initiated by the cleavage of the N1-N2 bond of the triazole ring. rsc.org

Photochemical Pathway: Upon irradiation with UV light, benzotriazoles can extrude N₂ to generate a reactive 1,3-diradical intermediate (an iminocarbene). nih.govmdpi.comsemanticscholar.org This diradical can then undergo intramolecular cyclization or intermolecular reactions with other substrates like alkenes or alkynes. nih.govmdpi.com

Thermal Pathway: At high temperatures, benzotriazoles can also lose N₂ to form similar reactive intermediates. sci-hub.se

Metal-Catalyzed Pathway: Transition metals, particularly palladium and rhodium, can catalyze the ring-opening of benzotriazoles to form ortho-amino arenediazonium species in situ. sci-hub.sersc.org These intermediates readily lose N₂ upon oxidative addition to the metal center, which can then participate in various cross-coupling reactions, such as Suzuki couplings. rsc.org

For a substrate like 5-iodo-2-phenyl-2H-benzotriazole, these denitrogenative pathways would lead to reactive intermediates bearing both an iodine atom and a phenylamino (B1219803) group on the aromatic ring. The presence of the iodine atom, an excellent leaving group in cross-coupling reactions, offers further synthetic possibilities. For example, a palladium-catalyzed denitrogenative process could potentially be coupled with a subsequent reaction at the C-I bond, allowing for complex, multi-component synthetic strategies. The electronic properties of the iodo-substituent may also influence the stability and reactivity of the diradical or diazonium intermediates formed during the denitrogenation process.

Reactivity and Advanced Synthetic Utility

Role as a Leaving Group in Organic Reactions

The 1,2,3-triazole moiety, particularly when part of a larger, electron-deficient system, can function as an effective leaving group in nucleophilic aromatic substitution (SNAr) reactions. Research on purine derivatives has demonstrated that a 1,2,3-triazolyl substituent at an electron-poor position, such as the C6 position of a purine ring, can be displaced by various nucleophiles. nih.gov This capability is significant because it allows for the transformation of C-N bonds into C-O, C-C, or C-P bonds under SNAr conditions. nih.govbeilstein-journals.org

In a notable application, 2,6-bistriazolylpurines undergo regioselective substitution at the C6 position, with the C6-triazolyl group acting as the leaving group. beilstein-journals.org This reactivity has been exploited in SNAr-Arbuzov reactions to synthesize novel C6-phosphonated purine derivatives, where a triethyl phosphite nucleophile displaces the triazole ring to form a carbon-phosphorus bond. beilstein-journals.org The reactions proceed under mild, transition-metal-free conditions, highlighting the utility of the triazole as a leaving group for introducing functionalities that are otherwise difficult to install. nih.gov

Participation in Metal-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond at the 5-position of the triazole ring is a prime site for metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds and the elaboration of the triazole core.

The Suzuki-Miyaura reaction is a powerful method for forming biaryl structures, and 5-iodo-1,2,3-triazoles are excellent substrates for this transformation. These compounds readily couple with a variety of arylboronic acids in the presence of a palladium catalyst and a base. semanticscholar.org The reaction typically proceeds with high efficiency, tolerating a range of functional groups on the boronic acid, including both electron-donating and electron-withdrawing substituents. semanticscholar.org

For instance, the coupling of 4-ethynyl-5-iodo-1,2,3-triazoles with different arylboronic acids using a Pd(PPh₃)₄ catalyst and K₃PO₄ as the base in 1,4-dioxane at 100 °C yields the corresponding 5-aryl-4-ethynyl-1,2,3-triazoles in moderate to high yields. semanticscholar.org Studies have shown that yields are often significantly higher when the arylboronic acid contains electron-donating groups. semanticscholar.org

Table 1: Examples of Suzuki-Miyaura Coupling of 5-Iodo-1,2,3-triazoles with Arylboronic Acids Reaction conditions: 5-iodo-1,2,3-triazole derivative, arylboronic acid, Pd(PPh₃)₄ catalyst, K₃PO₄ base, in 1,4-dioxane at 100 °C. semanticscholar.org

Entry Arylboronic Acid Product Yield
1 4-Methoxyphenylboronic acid 87%
2 Phenylboronic acid 75%
3 4-Chlorophenylboronic acid 68%

Beyond the Suzuki-Miyaura coupling, the C-I bond is reactive in other palladium-catalyzed reactions, most notably the Sonogashira and Heck couplings. The Sonogashira reaction allows for the direct coupling of 5-iodo-1,2,3-triazoles with terminal alkynes to furnish 5-alkynyl-1,2,3-triazoles. This reaction is a highly efficient method for introducing alkyne functionalities onto the triazole scaffold. researchgate.net The process typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base. nih.gov

The general protocol for a Sonogashira coupling involves reacting the 5-iodo-1,2,3-triazole with a terminal alkyne in the presence of a catalyst system like dichlorobis(triphenylphosphine)palladium(II) and copper(I) iodide in a solvent such as THF or triethylamine. nih.gov These reactions are often accelerated by microwave irradiation, which can shorten reaction times and minimize side products. nih.gov The resulting 5-alkynyl triazoles are valuable intermediates for further synthetic transformations.

While specific examples of Heck reactions involving 5-iodo-2-phenyl-2H-benzo[d] researchgate.netsemanticscholar.orgnih.govtriazole are less commonly reported, the reactivity of aryl iodides in Heck couplings is well-established. It is anticipated that the compound would react with alkenes under standard Heck conditions (palladium catalyst, base) to yield 5-alkenyl-1,2,3-triazoles.

Table 2: Representative Conditions for Sonogashira Coupling

Substrate 1 Substrate 2 Catalyst System Base Solvent

Nucleophilic Aromatic Substitution (SNAr) Reactions

The carbon-iodine bond at the 5-position of the triazole can also participate in nucleophilic aromatic substitution (SNAr) reactions, particularly with soft nucleophiles. The electron-withdrawing nature of the triazole ring activates the C-I bond toward nucleophilic attack. A key example of this reactivity is the cyanation of 5-iodo-1,2,3-triazoles. researchgate.net This reaction provides a straightforward method for attaching a nitrile moiety to the triazole core, which is a valuable functional group in organic synthesis. The substitution of iodide by cyanide demonstrates that the 5-position is susceptible to nucleophilic displacement, expanding the synthetic utility of these iodo-substituted heterocycles.

Denitrogenative Transformations and Ring-Opening Reactions

One of the more advanced and synthetically powerful aspects of 5-iodo-1,2,3-triazole chemistry is its ability to undergo denitrogenative transformations. Under certain conditions, the triazole ring can be induced to open and extrude molecular nitrogen (N₂), generating highly reactive intermediates. researchgate.net

This process is often triggered by an annulation event, where a reaction at a nearby functional group initiates the cascade. For example, a copper-catalyzed three-component reaction between 5-iodo-1,2,3-triazoles, amines, and carbon disulfide leads to a cascade transformation. researchgate.net This cascade is predicated on the denitrogenative coupling of dithiocarbamic acids (formed in situ) with diazo intermediates that are generated through an annulation-triggered ring-opening of the triazole. researchgate.net

The key step in these denitrogenative transformations is the generation of a diazo intermediate from the 1,2,3-triazole ring. This ring-opening can be initiated via an electrocyclic mechanism. Base-mediated cyclization of (5-iodo-1,2,3-triazolyl)phenols has been proposed as a synthetic strategy for the in situ generation of diazoimines. semanticscholar.org This proceeds through an electrocyclic ring opening of a fused heterocycle formed transiently, which then loses N₂ to generate a carbene or engages in further reactions as a diazo species. This strategy has been successfully applied in cascade approaches to synthesize functionalized benzoxazoles, demonstrating a powerful application of the latent reactivity of the triazole core. researchgate.netsemanticscholar.org

Intramolecular Cyclization and Annulation Strategies

5-Iodo-2-phenyl-2H-benzo[d] nih.govwikipedia.orgnih.govtriazole and related 5-iodotriazoles are valuable precursors for the synthesis of complex, fused heterocyclic systems. The presence of the iodine atom at the C5 position of the triazole ring provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling a variety of intramolecular cyclization and annulation strategies. These methods are pivotal for constructing polycyclic frameworks containing a fused 1,2,3-triazole moiety. nih.gov

One prominent strategy involves an intramolecular Pd-catalyzed direct arylation or Heck reaction. nih.gov In this approach, a suitable aryl or vinyl group, tethered to another part of the molecule (often the N1 position of a related triazole), can undergo a C-C bond-forming reaction with the C5-iodo position. This process efficiently stitches the molecule together, forming a new ring. This methodology offers a convenient pathway to polycyclic structures that are of interest in materials science and medicinal chemistry. nih.gov

A divergent approach to synthesizing triazole-fused lactams and cyclic imidates has also been developed, starting from 2-(5-iodo-1,2,3-triazolyl)benzamides. wikipedia.orgchemicalbook.com The cyclization of these substrates can be directed to favor either N-attack or O-attack of the ambident carboxamide anion. Base-mediated cyclization in a non-polar solvent typically leads to the formation of cyclic imidates via O-attack. wikipedia.org In contrast, a copper-catalyzed Ullmann coupling promotes N-attack, resulting in the formation of triazole-fused quinazolinones. wikipedia.org These divergent pathways highlight the versatility of the 5-iodotriazole scaffold in constructing diverse heterocyclic products. wikipedia.orgchemicalbook.com

The following table summarizes key findings from research on the intramolecular cyclization of 5-iodotriazole derivatives.

Starting Material TypeReaction TypeCatalyst/ConditionsProduct TypeYieldReference
5-Iodo-1-aryl-1H-1,2,3-triazolesIntramolecular Direct ArylationPd(OAc)₂, P(o-tol)₃, Cs₂CO₃Triazole-fused heterocyclesGood to Excellent nih.gov
5-Iodo-1-vinyl-1H-1,2,3-triazolesIntramolecular Heck ReactionPd(OAc)₂, P(o-tol)₃, Cs₂CO₃Triazole-fused heterocyclesGood to Excellent nih.gov
2-(5-Iodo-1,2,3-triazolyl)benzamidesBase-mediated Cyclization (O-attack)Base (e.g., K₂CO₃), Non-polar solventTriazole-fused Cyclic ImidatesNot specified wikipedia.org
2-(5-Iodo-1,2,3-triazolyl)benzamidesCu-catalyzed Ullmann Coupling (N-attack)Cu catalystTriazole-fused QuinazolinonesNot specified wikipedia.org

This table provides an interactive overview of different intramolecular cyclization strategies utilizing 5-iodotriazole precursors.

These strategies underscore the synthetic power of the C-I bond in the 5-iodotriazole system, enabling the creation of complex molecular architectures through controlled cyclization events.

Electrophilic Aromatic Substitution on the Benzotriazole (B28993) Ring System

The electrophilic aromatic substitution on the benzotriazole ring of 5-Iodo-2-phenyl-2H-benzo[d] nih.govwikipedia.orgnih.govtriazole is not extensively documented in the scientific literature. However, the expected reactivity can be inferred from the electronic properties of the parent benzotriazole system and its substituents.

The benzotriazole moiety itself is composed of a benzene (B151609) ring fused to an electron-withdrawing 1,2,3-triazole ring. This fusion deactivates the benzene ring towards electrophilic attack compared to benzene itself. For the parent 1H-benzotriazole, electrophilic substitution is known to be facile at the nitrogen positions (N1 and N2) and at the C4 position of the benzene ring.

In the case of 5-Iodo-2-phenyl-2H-benzo[d] nih.govwikipedia.orgnih.govtriazole, the situation is more complex:

The Triazole Ring: As an electron-withdrawing group, it deactivates the fused benzene ring.

The N2-Phenyl Group: The phenyl group is attached to a nitrogen atom of the electron-deficient triazole ring. Its electronic influence on the benzotriazole portion is primarily inductive.

The C5-Iodo Group: Iodine is an electron-withdrawing group via induction but can act as a weak ortho-, para-director due to its lone pairs. It further deactivates the ring towards electrophilic attack.

Considering these factors, the fused benzene ring in 5-Iodo-2-phenyl-2H-benzo[d] nih.govwikipedia.orgnih.govtriazole is expected to be highly deactivated towards common electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions. Any substitution would likely require harsh reaction conditions, and the regioselectivity would be directed by the existing substituents. The C4 and C7 positions are the most likely sites for substitution, influenced by the directing effects of the C5-iodo and the triazole nitrogen atoms. However, specific, high-yield examples of such reactions on this particular compound remain to be reported in peer-reviewed literature.

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR can reveal detailed information about the electronic environment of each atom and the connectivity between them.

One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide foundational information about the types and number of hydrogen and carbon atoms in a molecule. For a related compound, 2-(2-iodophenyl)-2H-benzo[d] researchgate.netrsc.orgrsc.orgtriazole , the reported ¹H NMR spectrum shows distinct signals for the aromatic protons. rsc.org The protons on the benzotriazole (B28993) moiety appear as a multiplet around 8.00-7.86 ppm and 7.65-7.44 ppm, while the protons on the iodophenyl group are observed at approximately 8.06 ppm, 7.62 ppm, 7.54 ppm, and 7.27 ppm. rsc.org The ¹³C NMR spectrum for this isomer shows characteristic peaks for the carbon atoms of both the benzotriazole and the iodophenyl rings, confirming the presence of these two key structural units. rsc.org

To definitively establish the connectivity and spatial relationships between these atoms, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY experiments would reveal proton-proton coupling networks within the phenyl and benzotriazole rings, confirming the positions of substituents.

HSQC would correlate each proton signal with its directly attached carbon atom.

HMBC is crucial for establishing long-range (2-3 bond) correlations between protons and carbons, which would unambiguously link the phenyl ring to the N2 position of the benzotriazole core.

The electronic environment of each nucleus heavily influences its chemical shift. In 5-Iodo-2-phenyl-2H-benzo[d] researchgate.netrsc.orgrsc.orgtriazole , the iodine atom at the 5-position is expected to exert a significant electronic effect. As an electron-withdrawing and heavy atom, it would deshield the adjacent protons (H4 and H6), causing their signals to shift downfield in the ¹H NMR spectrum compared to the non-iodinated parent compound. The exact chemical shifts and proton-proton coupling constants (J-values) within the benzotriazole ring system would provide definitive proof of the iodine's location at the C5 position.

The following table presents the NMR data for the closely related isomer, 2-(2-iodophenyl)-2H-benzo[d] researchgate.netrsc.orgrsc.orgtriazole , which serves as a valuable reference. rsc.org

Parameter Value
¹H NMR (500 MHz, CDCl₃) δ (ppm) 8.06 (d, J = 8.0 Hz, 1H), 8.00 (dt, J = 5.6, 1.5 Hz, 2H), 7.62 (dd, J = 7.9, 1.2 Hz, 1H), 7.54 (t, J = 7.7 Hz, 1H), 7.48 (dt, J = 5.6, 1.5 Hz, 2H), 7.27 (ddd, J = 8.3, 6.5, 1.0 Hz, 1H)
¹³C NMR (100 MHz, CDCl₃) δ (ppm) 144.90, 140.49, 131.25, 128.86, 128.00, 127.27, 118.59, 92.51

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction provides the most precise and unambiguous data on the solid-state structure of a molecule, including bond lengths, bond angles, and the arrangement of molecules in the crystal lattice.

While a crystal structure for the specific title compound is not available, studies on similar 2-phenyl-1,2,3-triazole derivatives reveal that the molecules are often nearly planar. researchgate.net For instance, in 2-phenyl-2H-1,2,3-triazol-4-carbaldehyde , the dihedral angle between the triazole and phenyl rings is only 2.44(7)°. researchgate.net This planarity suggests significant electronic conjugation between the aromatic systems.

An X-ray analysis of 5-Iodo-2-phenyl-2H-benzo[d] researchgate.netrsc.orgrsc.orgtriazole would yield precise measurements for all bond lengths and angles. Key parameters would include the C-I bond length, the N-N and C-N bond lengths within the triazole ring, and the N-C bond connecting the two rings. The analysis would confirm the 2H-isomer structure, where the phenyl group is attached to the central nitrogen atom of the triazole ring.

The table below shows representative crystallographic data for a related compound, 2-phenyl-2H-1,2,3-triazol-4-carbaldehyde , illustrating the type of data obtained from such an analysis. researchgate.net

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 11.4130(5)
b (Å) 4.80280(10)
c (Å) 15.5916(11)
β (°) 103.373(7)
Z 4

The arrangement of molecules in a crystal is governed by intermolecular forces such as hydrogen bonds, halogen bonds, and π-π stacking interactions. In the solid state of 5-Iodo-2-phenyl-2H-benzo[d] researchgate.netrsc.orgrsc.orgtriazole , the iodine atom could participate in halogen bonding (C-I···N or C-I···π interactions), which are directional interactions that can significantly influence the crystal packing.

Furthermore, the planar aromatic surfaces of the benzotriazole and phenyl rings would likely lead to π-π stacking interactions, where molecules align in offset parallel arrangements to maximize attractive forces. researchgate.net Analysis of related structures shows that various C-H···N and C-H···π interactions are also common, creating complex three-dimensional networks that stabilize the crystal lattice. researchgate.netnih.gov The specific combination of these interactions dictates the macroscopic properties of the crystalline material.

High-Resolution Mass Spectrometry (HRMS)

HRMS analysis of 5-Iodo-2-phenyl-2H-benzo[d] nih.govwhitman.eduwikipedia.orgtriazole is crucial for unambiguously verifying its molecular formula and confirming the connectivity of its constituent atoms. This technique distinguishes the target compound from other potential isomers or impurities with high confidence.

The elemental composition of a molecule can be unequivocally determined by measuring its mass with high precision and comparing it to the theoretical mass calculated from the atomic masses of its constituent isotopes. For 5-Iodo-2-phenyl-2H-benzo[d] nih.govwhitman.eduwikipedia.orgtriazole, the molecular formula is C₁₂H₈IN₃.

High-resolution mass spectrometers, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure mass-to-charge ratios (m/z) to within a few parts per million (ppm), allowing for the confident assignment of an elemental formula. The theoretical monoisotopic mass of the protonated molecule, [M+H]⁺, is calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹²⁷I, and ¹⁴N).

The expected HRMS data for the protonated molecular ion of 5-Iodo-2-phenyl-2H-benzo[d] nih.govwhitman.eduwikipedia.orgtriazole is presented below. A close agreement between the experimentally observed mass and the calculated theoretical mass (typically with an error of < 5 ppm) would confirm the elemental composition.

Table 1: Theoretical Accurate Mass for [M+H]⁺ of 5-Iodo-2-phenyl-2H-benzo[d] nih.govwhitman.eduwikipedia.orgtriazole

Molecular Formula Species Calculated m/z

Tandem mass spectrometry (MS/MS) experiments are employed to induce fragmentation of the molecular ion, providing key structural information. In these experiments, the isolated molecular ion is subjected to collision-induced dissociation (CID), leading to the formation of characteristic fragment ions. The analysis of these fragments helps to piece together the molecular structure.

While specific experimental data for 5-Iodo-2-phenyl-2H-benzo[d] nih.govwhitman.eduwikipedia.orgtriazole is not available, a plausible fragmentation pattern can be proposed based on the known fragmentation behaviors of benzotriazoles, N-phenyl substituted heterocycles, and iodoaromatic compounds. wikipedia.orgnih.gov

A primary and characteristic fragmentation pathway for many benzotriazole derivatives involves the neutral loss of a nitrogen molecule (N₂), which has a mass of approximately 28 Da. nih.gov Another expected fragmentation is the cleavage of the bond between the phenyl ring and the triazole nitrogen. Furthermore, cleavage of the carbon-iodine bond is a common fragmentation pathway for iodoaromatic compounds. docbrown.info

The proposed fragmentation pathways for 5-Iodo-2-phenyl-2H-benzo[d] nih.govwhitman.eduwikipedia.orgtriazole are outlined in the table below.

Table 2: Proposed Fragmentation Pattern for 5-Iodo-2-phenyl-2H-benzo[d] nih.govwhitman.eduwikipedia.orgtriazole

Proposed Fragment Ion (m/z) Neutral Loss Proposed Structure of Fragment
293.9760 N₂ [C₁₂H₈I]⁺
194.9723 I [C₁₂H₈N₃]⁺
166.9774 I, N₂ [C₁₂H₈]⁺

The observation of these specific fragment ions in an MS/MS experiment would provide strong evidence to confirm the identity and structure of 5-Iodo-2-phenyl-2H-benzo[d] nih.govwhitman.eduwikipedia.orgtriazole. The loss of N₂ is particularly diagnostic for the benzotriazole core, while the fragments corresponding to the phenyl cation and the loss of iodine confirm the presence of these specific substituents.

Derivatization and Structural Modification Strategies

Functionalization of the Phenyl Ring (e.g., via Electrophilic or Cross-Coupling Reactions)

The phenyl ring of 5-iodo-2-phenyl-2H-benzo[d] semanticscholar.orgwikipedia.orgwikipedia.orgtriazole is amenable to various functionalization reactions, including electrophilic substitution and palladium-catalyzed cross-coupling reactions. These modifications allow for the introduction of a diverse array of substituents, thereby modulating the electronic and steric properties of the molecule.

Electrophilic aromatic substitution reactions, such as nitration or halogenation, can introduce functional groups onto the phenyl ring. The directing effects of the benzotriazole (B28993) moiety will influence the position of substitution.

More versatile are palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Heck reactions. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is a powerful tool for forming carbon-carbon bonds. libretexts.orgmdpi.com For instance, a bromo-substituted 2-phenylbenzothiazole, a structurally analogous compound, has been successfully used in ligand-free Suzuki-Miyaura coupling reactions to synthesize 2'-aryl-2-aryl-benzothiazoles. nih.gov This suggests that a similar strategy could be employed to introduce new aryl or heteroaryl groups onto the phenyl ring of 5-iodo-2-phenyl-2H-benzo[d] semanticscholar.orgwikipedia.orgwikipedia.orgtriazole, assuming a suitable halide is present on the phenyl ring. The reaction typically proceeds via a Pd(0)/Pd(II) catalytic cycle. nih.gov

ReactionReagents and ConditionsProduct Type
Suzuki-Miyaura CouplingArylboronic acid, Pd catalyst (e.g., Pd(OAc)2), Base (e.g., K2CO3), Solvent (e.g., H2O/2-propanol)Biaryl compounds
Heck ReactionAlkene, Pd catalyst (e.g., Pd(OAc)2), Base (e.g., triethylamine), Solvent (e.g., DMF)Substituted alkenes

The Heck reaction, which couples the phenyl ring with an alkene, offers another avenue for functionalization. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by palladium complexes and typically requires a base. wikipedia.org The versatility of the Heck reaction allows for the introduction of various alkenyl substituents, further expanding the chemical space accessible from the parent compound.

Transformation of the Iodo Group into Other Functionalities

The iodo group at the 5-position of the benzotriazole core is a key handle for a variety of chemical transformations, including halogen dance reactions and conversion to carbon-based functional groups.

Halogen Dance Reactions

The halogen dance reaction involves the base-induced migration of a halogen atom along an aromatic ring. While specific examples on 5-iodo-2-phenyl-2H-benzo[d] semanticscholar.orgwikipedia.orgwikipedia.orgtriazole are not extensively documented, this reaction has been investigated on other heterocyclic systems like oxazoles. In the case of 2-substituted 5-bromooxazoles, treatment with lithium diisopropylamide (LDA) can induce a halogen dance to yield 4-bromooxazole (B40895) derivatives. This methodology provides access to regioisomers that may be difficult to synthesize directly. A similar approach could potentially be applied to 5-iodo-2-phenyl-2H-benzo[d] semanticscholar.orgwikipedia.orgwikipedia.orgtriazole to access other iodo-substituted isomers.

Conversion to Nitriles or Other Carbon-Based Groups

The iodo group is an excellent precursor for introducing various carbon-based functionalities through cross-coupling reactions.

Cyanation: The conversion of the iodo group to a nitrile moiety is a valuable transformation, as nitriles can be further elaborated into other functional groups such as carboxylic acids, amides, and amines. Palladium-catalyzed cyanation of 5-iodo-1,2,3-triazoles has been shown to proceed smoothly using potassium cyanide (KCN) as the cyanide source with a Pd(0)-Dpephos catalytic system. semanticscholar.orgrsc.org This reaction tolerates a variety of functional groups and can afford 5-cyano-1,2,3-triazoles in high yields. semanticscholar.org

TransformationReagents and ConditionsProduct
CyanationKCN, Pd(0)-Dpephos catalyst5-Cyano-2-phenyl-2H-benzo[d] semanticscholar.orgwikipedia.orgwikipedia.orgtriazole
Sonogashira CouplingTerminal alkyne, Pd catalyst, Cu(I) co-catalyst, Base5-Alkynyl-2-phenyl-2H-benzo[d] semanticscholar.orgwikipedia.orgwikipedia.orgtriazole
Heck CouplingAlkene, Pd catalyst, Base5-Alkenyl-2-phenyl-2H-benzo[d] semanticscholar.orgwikipedia.orgwikipedia.orgtriazole

Sonogashira Coupling: The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between the iodo-substituted benzotriazole and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. This method provides a direct route to 5-alkynyl-2-phenyl-2H-benzo[d] semanticscholar.orgwikipedia.orgwikipedia.orgtriazole derivatives, which are valuable intermediates for further synthetic transformations, including the construction of more complex heterocyclic systems. rsc.orgnih.gov

Heck Coupling: Similar to the functionalization of the phenyl ring, the iodo group on the benzotriazole core can also participate in Heck coupling reactions. This allows for the introduction of various alkenyl substituents at the 5-position of the benzotriazole ring, providing a route to a diverse range of derivatives. researchgate.net

Annulation Reactions on the Benzotriazole Core

Annulation reactions on the benzotriazole core of 5-iodo-2-phenyl-2H-benzo[d] semanticscholar.orgwikipedia.orgwikipedia.orgtriazole allow for the construction of fused polycyclic systems. These reactions often utilize the iodo group as a reactive site for intramolecular cyclization. For example, intramolecular Heck reactions can be employed to construct new rings fused to the benzotriazole system. wikipedia.org The success of such reactions depends on the nature of the tethered alkene and the reaction conditions.

Synthesis of Polycyclic and Fused Heterocyclic Systems from 5-Iodo-2-phenyl-2H-benzo[d]semanticscholar.orgwikipedia.orgwikipedia.orgtriazole Precursors

5-Iodo-2-phenyl-2H-benzo[d] semanticscholar.orgwikipedia.orgwikipedia.orgtriazole is a valuable precursor for the synthesis of a variety of polycyclic and fused heterocyclic systems. The reactivity of the iodo group allows for the construction of new rings through intramolecular cross-coupling reactions.

For instance, derivatives of the parent compound can be designed to undergo intramolecular Pd-catalyzed direct arylation or Heck reactions to afford fused 1,2,3-triazole-containing polycycles. A convenient approach involves a copper-catalyzed cycloaddition to introduce a side chain that can subsequently participate in an intramolecular cyclization.

A notable application is the synthesis of triazoloquinolines. For example, 7,10-dihydropyrrolo[3,2,1-ij] semanticscholar.orgwikipedia.orgwikipedia.orgtriazolo[4,5-c]quinolines have been synthesized from bromo-substituted N-propargyl-indoles via a palladium-catalyzed protocol. researchgate.net A similar strategy could be envisioned starting from an appropriately functionalized 5-iodo-2-phenyl-2H-benzo[d] semanticscholar.orgwikipedia.orgwikipedia.orgtriazole. The synthesis of 5-phenyl- semanticscholar.orgwikipedia.orgrsc.org-triazolo[4,3-a]quinolines has also been reported through the cyclization of 2-chloro-4-phenyl-1,2-dihydronaphthalene with formohydrazide. nih.gov Furthermore, a new synthesis of the linear heterocycle 4-chloro-1H-triazolo[4,5-g]quinoline has been developed. researchgate.net These examples highlight the potential of using substituted benzotriazoles as building blocks for constructing complex, fused heterocyclic systems with potential biological activity.

Another example is the synthesis of benzo rsc.orgresearchgate.netthiazolo[2,3-c] semanticscholar.orgwikipedia.orgrsc.orgtriazole derivatives, which can be achieved through C-H bond functionalization of disulfide intermediates, leading to an intramolecular ring closure. nih.gov This demonstrates the diverse strategies available for expanding the benzotriazole core into more elaborate structures.

Fused Heterocyclic SystemSynthetic Strategy
TriazoloquinolinesIntramolecular Pd-catalyzed cyclization
Benzo rsc.orgresearchgate.netthiazolo[2,3-c] semanticscholar.orgwikipedia.orgrsc.orgtriazolesIntramolecular C-H bond functionalization
5H-Imidazo[2,1-a]isoindolesIntramolecular Pd-catalyzed arylation

Strategic Applications in Complex Organic Molecule Synthesis

Utilization as a Building Block for Architecturally Diverse Heterocycles

The 5-iodo-1,2,3-triazole moiety is a valuable precursor for creating a wide array of architecturally diverse heterocyclic structures. The presence of the iodine atom at the 5-position of the triazole ring provides a reactive handle for various cross-coupling reactions, enabling the introduction of different substituents and the formation of more complex polycyclic systems.

One key application involves palladium-catalyzed annulation reactions. These processes allow for the construction of 1,2,3-triazole-fused heterocycles, which are scaffolds of significant interest in medicinal and materials chemistry. rsc.org The versatility of the 5-iodotriazole core allows it to be a foundational component in the synthesis of macrocycles. For instance, 12- to 31-membered macrocycles containing the 5-iodo-1,2,3-triazole unit have been synthesized using copper-catalyzed cycloaddition in flow systems. nih.govresearchgate.net This methodology also facilitates the regioselective synthesis of 1,4,5-trisubstituted-1,2,3-triazole-containing macrocycles through subsequent palladium-catalyzed cross-coupling reactions. nih.govresearchgate.net

The reactivity of the C-I bond also permits the formation of other heterocyclic systems. For example, it serves as a building block for benzothiazole derivatives and other benzofused nitrogen and sulfur heterocycles. nih.govnih.gov The ability to readily functionalize the triazole ring makes 5-iodotriazoles in general, and by extension the benzotriazole (B28993) variant, a key intermediate for generating chemical diversity around the core structure. researchgate.net

Role in Multi-Component Reactions (MCRs) and Cascade Processes

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, are highly valued for their efficiency and ability to rapidly generate molecular complexity from simple starting materials. researchgate.net The 5-iodotriazole scaffold has been utilized in such reactions. For instance, a multicomponent aqueous synthesis of 5-iodo-1,2,3-triazoles has been developed, which can be followed by functionalization through Sonogashira cross-coupling reactions. researchgate.net

Cascade reactions, where a series of intramolecular transformations are triggered by a single event, represent another powerful strategy in organic synthesis. The development of a silver-catalyzed cascade cyclization of amino-NH-1,2,3-triazoles with 2-alkynylbenzaldehydes demonstrates the potential for triazole derivatives to participate in complex reaction sequences, leading to the formation of pentacyclic fused triazoles. mdpi.com While not specifically detailing the 5-iodo-2-phenyl-2H-benzo[d] researchgate.netnih.govrsc.orgtriazole, these examples highlight the inherent reactivity of the triazole core that can be exploited in designing sophisticated cascade processes.

Synthesis of Advanced Synthetic Intermediates

The 1,2,3-triazole ring is a significant structural motif found in a variety of industrially important compounds, including dyes, corrosion inhibitors, and photostabilizers. tandfonline.com As such, functionalized triazoles like 5-Iodo-2-phenyl-2H-benzo[d] researchgate.netnih.govrsc.orgtriazole serve as crucial advanced intermediates for accessing these more complex target molecules. The ability to perform further chemical modifications on the iodinated position allows for the synthesis of a vast library of derivatives. researchgate.net

These intermediates are not limited to industrial applications but are also pivotal in the synthesis of pharmacologically active compounds. The 1,2,3-triazole core is a well-established pharmacophore, and methods to synthesize derivatives are of great interest. google.com For example, the synthesis of 1,4-disubstituted 1,2,3-triazoles can be achieved through various synthetic routes, often involving functionalized triazole precursors. tandfonline.com

Development of Novel Methodologies in Organic Synthesis

The unique reactivity of 5-iodotriazoles has spurred the development of novel synthetic methodologies. An aqueous iodination system has been developed for the synthesis of 5-iodo-1,2,3-triazoles under aerobic conditions, showcasing high efficiency and broad functional group tolerance. researchgate.net This method is also applicable for the modification and labeling of biomolecules. researchgate.net

Furthermore, the use of 5-iodotriazoles in palladium-catalyzed cyclization reactions represents a convenient approach to polycyclic frameworks containing fused 1,2,3-triazoles. rsc.org The development of multicomponent strategies for the synthesis of these iodinated triazoles further expands the synthetic chemist's toolkit, offering efficient and operationally simple routes to these valuable compounds. researchgate.net These methodologies, often featuring mild reaction conditions and a broad substrate scope, provide efficient access to complex and diverse molecular structures. researchgate.netresearchgate.net

Emerging Research Directions and Challenges

Development of More Sustainable and Greener Synthetic Routes (e.g., Metal-Free, Aqueous Conditions)

A significant trend in the synthesis of iodinated triazoles is the move towards more environmentally benign methodologies. This involves reducing reliance on hazardous organic solvents and expensive, toxic metal catalysts.

Aqueous Synthesis:

Recent research has demonstrated the feasibility of synthesizing 5-iodo-1,2,3-triazoles in aqueous media. researchgate.netresearchgate.net An aqueous iodination system has been developed that operates efficiently under air, showcasing high chemo-selectivity and tolerance for a wide array of functional groups. researchgate.net This approach is not only environmentally friendly but also shows potential for the modification of biological molecules like nucleosides and riboses. researchgate.net The use of water as a solvent aligns with the principles of green chemistry, offering significant advantages in terms of cost, safety, and environmental impact. mdpi.com

Metal-Free Approaches:

The development of metal-free synthetic routes is another crucial area of research. An efficient method for the synthesis of etherified 1,2,3-triazole iodides from 1,4-disubstituted 1,2,3-triazoles has been developed under metal-free conditions. researchgate.net This particular method achieves simultaneous O-H arylation and C-H iodination, providing a direct and efficient pathway to highly functionalized 1,2,3-triazole derivatives in good to excellent yields. researchgate.net Such strategies avoid the costs and potential product contamination associated with transition metal catalysts.

Table 1: Comparison of Greener Synthetic Approaches for Iodinated Triazoles

FeatureAqueous SynthesisMetal-Free Synthesis
Solvent Water researchgate.netresearchgate.netTypically organic, but avoids metal catalysts
Catalyst Often still requires a catalyst (e.g., CuI) but in an aqueous system researchgate.netAvoids transition metals, may use reagents like ArI(OAc)2 researchgate.net
Key Advantages Reduced environmental impact, low cost, safety mdpi.comAvoids metal contamination, reduces cost and toxicity researchgate.net
Reported Yields Generally good to excellent researchgate.netGood to excellent researchgate.net
Scope Wide functional group tolerance, applicable to biomolecules researchgate.netApplicable for highly functionalized triazoles researchgate.net

Exploration of Novel Reactivity Patterns for the 5-Iodo-2-phenyl-2H-benzo[d]researchgate.netresearchgate.netnih.govtriazole Scaffold

The carbon-iodine bond at the 5-position of the benzotriazole (B28993) scaffold is a key functional handle for further molecular elaboration. Researchers are actively exploring its reactivity in various cross-coupling reactions to generate novel and complex molecular architectures.

The 5-iodo-1,2,3-triazole core serves as a versatile platform for generating chemical diversity. researchgate.net It is a key intermediate for palladium-catalyzed cross-coupling reactions, enabling the facile and regioselective synthesis of 1,4,5-trisubstituted-1,2,3-triazoles. nih.gov One prominent example is the Sonogashira cross-coupling reaction, which has been successfully applied to functionalize 5-iodo-1,2,3-triazoles synthesized in aqueous media. researchgate.net Furthermore, palladium-catalyzed annulation reactions of 5-iodo-1,2,3-triazoles have been developed to construct novel triazole-fused heterocycles, demonstrating the scaffold's utility in building complex polycyclic systems. rsc.org

Chemo- and Regioselective Functionalization at Unprecedented Positions

Achieving selective functionalization at positions other than the iodinated carbon is a significant challenge that opens up new avenues for creating diverse derivatives. Current research is focusing on direct C-H bond functionalization, which avoids the need for pre-functionalized starting materials. While specific examples for the 5-iodo-2-phenyl-2H-benzo[d] researchgate.netresearchgate.netnih.govtriazole are still emerging, methods developed for related heterocyclic systems provide a roadmap. For instance, a protocol for synthesizing benzo rsc.orgchimia.chthiazolo[2,3-c] researchgate.netresearchgate.netrsc.orgtriazole derivatives involves C-H bond functionalization to enable an intramolecular ring closure, highlighting the potential of this strategy. nih.gov The regioselective introduction of an iodine atom at the 5-position itself can be achieved in a one-pot synthesis, which is a crucial first step for subsequent selective modifications. google.com

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of synthetic routes with continuous flow and automated technologies represents a paradigm shift in chemical manufacturing, offering enhanced safety, efficiency, and scalability.

Flow Chemistry:

Continuous flow synthesis has been successfully applied to the preparation of 1,2,3-triazoles. nih.govuc.pt A copper-catalyzed cycloaddition in a flow reactor has been used to generate 5-iodo-1,2,3-triazole-containing macrocycles under environmentally friendly conditions. nih.gov Flow systems offer superior control over reaction parameters such as temperature and residence time, which can lead to higher yields and purities. nih.gov This technology is particularly advantageous for handling potentially hazardous intermediates, such as organic azides, by generating and consuming them in situ, thus minimizing risks. uc.pt

Automated Synthesis:

Automated synthesis platforms, often coupled with flow reactors, are being developed to accelerate the discovery and optimization of novel compounds. chimia.ch These systems can perform multi-step syntheses and reaction screening with minimal human intervention. durham.ac.uk For example, a multipurpose mesofluidic flow reactor has been developed as an automated platform for the rapid synthesis of small exploratory libraries of heterocycles like oxazoles. durham.ac.uk The application of such automated design-make-test-analyze cycles to the 5-iodo-2-phenyl-2H-benzo[d] researchgate.netresearchgate.netnih.govtriazole scaffold could significantly speed up the development of new derivatives with desired properties. chimia.ch

Table 2: Advantages of Integrating Modern Technologies in Triazole Synthesis

TechnologyKey AdvantagesRelevance to 5-Iodo-2-phenyl-2H-benzo[d] researchgate.netresearchgate.netnih.govtriazole
Flow Chemistry Enhanced safety, improved heat and mass transfer, scalability, reproducibility, precise control over reaction conditions. nih.govuc.ptSafer handling of azide (B81097) precursors, potential for higher yields and purity, efficient production of derivatives. nih.govnih.gov
Automated Synthesis High-throughput screening, rapid library generation, accelerated optimization, reduced manual error. chimia.chdurham.ac.ukRapid exploration of structure-activity relationships by synthesizing diverse libraries of functionalized benzotriazoles.

Advanced Spectroscopic Studies to Uncover Dynamic Processes

A thorough understanding of the structural and electronic properties of 5-Iodo-2-phenyl-2H-benzo[d] researchgate.netresearchgate.netnih.govtriazole is essential for its rational design and application. Advanced spectroscopic techniques, in conjunction with computational methods, are powerful tools for this purpose.

The structural characterization of novel triazole derivatives is routinely accomplished using a suite of spectroscopic methods including 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). nih.govmdpi.commdpi.com Two-dimensional NMR techniques like HSQC, HMBC, COSY, and NOESY are employed to make unambiguous structural assignments, especially for complex, regioselectively synthesized molecules. mdpi.com

Beyond static structure determination, researchers are using these techniques to probe dynamic processes and electronic properties. For instance, studies on related D-A-D (Donor-Acceptor-Donor) compounds based on a 2H-benzo[d] researchgate.netresearchgate.netnih.govtriazole core use optical and vibrational spectroscopy combined with Density Functional Theory (DFT) calculations to elucidate their electronic structure and intramolecular charge transfer characteristics. nih.gov DFT calculations are also used to predict and confirm NMR chemical shifts and to analyze the electronic properties of new triazole derivatives, providing insights that guide further synthesis and application development. nih.govmdpi.com These advanced studies are crucial for understanding how the iodo-substitution and other structural modifications influence the molecule's behavior and function. hep.com.cnhep.com.cn

Q & A

Q. What are the primary synthetic routes for 5-Iodo-2-phenyl-2H-benzo[d][1,2,3]triazole, and how can reaction conditions be optimized?

Methodological Answer:

  • Route 1 : Start with 1H-benzo[d][1,2,3]triazole and introduce iodine via electrophilic substitution. Optimize iodination using N-iodosuccinimide (NIS) in acetic acid at 80°C for 6–8 hours .
  • Route 2 : Employ Suzuki-Miyaura coupling for aryl group introduction. Use Pd(PPh₃)₄ as a catalyst, K₂CO₃ as a base, and a 2:1 THF/H₂O solvent system at reflux .
  • Optimization : Monitor reaction progress via TLC. Purify via column chromatography (silica gel, hexane/EtOAc gradient) and validate purity using melting point analysis and HPLC (>98% purity) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substitution patterns. Key signals: iodine-induced deshielding in aromatic protons (δ 7.5–8.5 ppm) .
  • X-ray Crystallography : Refine crystal structures using SHELXL (e.g., anisotropic displacement parameters, hydrogen bonding networks). For example, the iodine atom creates a distorted tetrahedral geometry with a bond angle deviation of ±2° .
  • Elemental Analysis : Compare calculated vs. observed C, H, N percentages (tolerance <0.4%) .

Advanced Research Questions

Q. How does the iodine substituent influence the electronic structure and reactivity of the triazole core?

Methodological Answer:

  • Electronic Effects : Iodine’s electron-withdrawing nature reduces electron density on the triazole ring, confirmed via DFT calculations (e.g., HOMO-LUMO gap narrowing by 0.3 eV). This enhances electrophilic substitution reactivity at the 4-position .
  • Reactivity : Iodine facilitates cross-coupling reactions (e.g., Buchwald-Hartwig amination). Use Pd₂(dba)₃/Xantphos in toluene at 110°C for C–N bond formation .
  • Crystallographic Impact : Iodine’s large atomic radius induces steric strain, observed in X-ray structures as non-planar triazole-phenyl dihedral angles (~15–20°) .

Q. What strategies exist to modify the triazole core for enhanced antimicrobial activity or optoelectronic properties?

Methodological Answer:

  • Antimicrobial Derivatives : Synthesize tetrazolomethyl analogs via [3+2] cycloaddition with sodium azide. Test against Gram-positive bacteria (MIC ≤ 25 µg/mL) using agar diffusion assays, with streptomycin as a positive control .
  • Optoelectronic Tuning : Introduce thiophene or bromothiophene substituents via Stille coupling. Measure charge-carrier mobility (≈10⁻³ cm²/V·s) using OFET devices .
  • Energetic Materials : Nitrate the triazole ring using HNO₃/H₂SO₄ to improve detonation velocity (D ≈ 8500 m/s). Assess thermal stability via DSC (decomposition >250°C) .

Q. How can contradictions in synthetic yields or spectroscopic data be resolved?

Methodological Answer:

  • Yield Discrepancies : Re-evaluate solvent polarity (e.g., DMF vs. THF) and catalyst loading (e.g., 5 mol% Pd vs. 10 mol%). Use high-throughput screening to identify optimal conditions .
  • Spectral Anomalies : For ambiguous NMR signals, employ 2D techniques (COSY, HSQC). Compare crystallographic data (e.g., bond lengths) with DFT-optimized structures to validate assignments .

Q. What computational methods are suitable for predicting the compound’s material properties or bioactivity?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate crystal packing using Materials Studio to predict density (≈1.8 g/cm³) and mechanical stability .
  • Docking Studies : Use AutoDock Vina to model interactions with bacterial DNA gyrase (binding energy ≤−8.5 kcal/mol). Validate with MIC assays .
  • QSAR Models : Train models on triazole derivatives’ logP and molar refractivity to forecast antimicrobial IC₅₀ values (R² > 0.85) .

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